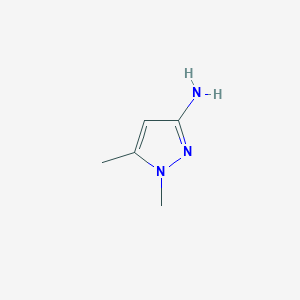

1,5-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRLFMMSIGPOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426904 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35100-92-6 | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility of 1,5-dimethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,5-dimethyl-1H-pyrazol-3-amine, a heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. This document consolidates key data on its physical characteristics and solubility, presents a relevant biological pathway, and outlines typical experimental considerations.

Core Physical and Chemical Properties

This compound is a substituted pyrazole that serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] Its structural and chemical properties are fundamental to its role in drug design and synthesis.

The key identifiers and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1,5-Dimethyl-1H-pyrazol-3-ylamine, 3-amino-1,5-dimethyl pyrazole | [2] |

| CAS Number | 35100-92-6 | [1][2] |

| Molecular Formula | C₅H₉N₃ | [1][2][3] |

| Molecular Weight | 111.15 g/mol | [1][2] |

| Melting Point | 65-68°C | [1] |

| Boiling Point | 234.7°C at 760 mmHg | [1] |

| Appearance | Solid | [2] |

| InChI Key | YGRLFMMSIGPOOI-UHFFFAOYSA-N | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and utility in various chemical reactions. This compound is noted for its solubility in water and organic solvents, which makes it a versatile intermediate for a range of formulations and syntheses.[4] While specific quantitative solubility data is not extensively detailed in the provided literature, the general solubility characteristics of pyrazole derivatives suggest higher solubility in organic solvents like ethanol and methanol compared to water.[5]

The hydrochloride salt form of the compound, this compound hydrochloride, is also characterized by its solubility in water and organic solvents.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical properties listed above were not available in the searched literature. However, the synthesis of this compound and its derivatives is well-documented. A common synthetic approach involves the cyclocondensation of hydrazine derivatives with carbonyl compounds, such as 1,3-diketones, often in a solvent like ethanol or acetic acid under heat.[4][6]

For instance, one general method for creating derivatives involves the sulfonylation of this compound. This process requires maintaining anhydrous conditions, controlling the temperature (e.g., 0–5°C), and utilizing an excess of reagents like thionyl chloride (SOCl₂), followed by purification via column chromatography.[4]

Biological Context: Role as a PI3K Pathway Inhibitor

Derivatives of this compound have garnered significant interest for their potential as antitumor agents.[4] A primary mechanism of action for these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.[4] Dysregulation of the PI3K pathway is a common feature in many cancers.

The following diagram illustrates a simplified overview of the PI3K signaling pathway and the point of intervention for an inhibitor derived from this compound.

Caption: Simplified PI3K signaling pathway and inhibition point.

This visualization depicts how the activation of a Receptor Tyrosine Kinase (RTK) stimulates PI3K, which then phosphorylates PIP2 to PIP3. This cascade leads to the activation of Akt and subsequent promotion of cell growth and survival. A derivative of this compound can act as an inhibitor, blocking the function of PI3K and thereby halting the downstream signaling that contributes to tumor cell proliferation.[4]

References

- 1. This compound [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 1431965-39-7 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Interpretation of 1,5-dimethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 1,5-dimethyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in drug development and various chemical applications.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound and its closely related analogs. This information is essential for the structural elucidation and confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-4 (pyrazole ring) | ~5.4 - 5.7 | Singlet | 1H |

| N-CH₃ (N-methyl) | ~3.6 | Singlet | 3H |

| C-CH₃ (C-methyl) | ~2.2 | Singlet | 3H |

| -NH₂ (amine) | Broad Singlet | 2H |

Note: The chemical shifts are based on data for the closely related analog, 1,5-dimethyl-1H-pyrazol-3-ol, and may vary slightly for this compound.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-3 (pyrazole ring) | ~156 |

| C-5 (pyrazole ring) | ~146 |

| C-4 (pyrazole ring) | ~90 |

| N-CH₃ (N-methyl) | ~34 |

| C-CH₃ (C-methyl) | ~11 |

Note: The chemical shifts are based on data for the closely related analog, 1,5-dimethyl-1H-pyrazol-3-ol[1], and may vary slightly for this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum indicates the presence of specific functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (methyl) |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretch | Pyrazole ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Assignment |

| 111 | [M]⁺ (Molecular Ion) |

| 112 | [M+H]⁺ (Protonated Molecule) |

| 134 | [M+Na]⁺ (Sodium Adduct) |

The molecular formula of this compound is C₅H₉N₃, with a molecular weight of 111.15 g/mol [2]. The mass spectrum is expected to show a prominent molecular ion peak at m/z 111.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI) for direct infusion.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectral Analysis and Structural Elucidation.

Logical Relationships in Spectral Interpretation

This diagram shows the logical connections between the different spectral data points and the structural features of this compound they help to identify.

Caption: Logical relationships in the spectral interpretation of this compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Mechanisms of 1,5-Dimethyl-1H-pyrazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine represent a versatile class of heterocyclic compounds with significant therapeutic promise across a spectrum of diseases. This technical guide provides an in-depth exploration of their biological mechanisms of action, focusing on their roles as antitumor, anti-inflammatory, and neuroprotective agents. Through a comprehensive review of current scientific literature, this document elucidates the core signaling pathways modulated by these compounds, presents quantitative data on their biological activity, and details the experimental protocols utilized for their characterization. The primary mechanisms of action discussed herein are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulation of Calcium Release-Activated Calcium (CRAC) channels, and the potential to mitigate neuroinflammation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and application of pyrazole-based therapeutics.

Antitumor Activity: Targeting the PI3K/Akt Signaling Pathway

A significant body of research highlights the potent antitumor activity of this compound derivatives, primarily attributed to their ability to inhibit the PI3K/Akt signaling cascade.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: PI3K Inhibition

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a myriad of downstream substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby promoting cell survival.

This compound derivatives have been shown to directly inhibit the catalytic activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of Akt and its downstream effectors. This inhibition leads to the suppression of proliferative signals, induction of apoptosis, and a halt in tumor progression.

Quantitative Data: In Vitro Cytotoxicity

The antitumor efficacy of this compound derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their potency.

| Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 1 | Hep (laryngeal carcinoma) | Laryngeal Cancer | 3.25 µg/mL | [2] |

| Compound 3 | Hep (laryngeal carcinoma) | Laryngeal Cancer | 6.92 µg/mL | [2] |

| Compound 1 | P815 (murine mastocytoma) | Mastocytoma | 17.82 µg/mL | [2] |

| Compound 3 | P815 (murine mastocytoma) | Mastocytoma | 37.21 µg/mL | [2] |

Experimental Protocol: In Vitro PI3K Activity Assay

The following protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against PI3K enzymes.

Objective: To determine the IC50 value of a test compound against a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

-

PIP2 substrate

-

ATP

-

Kinase buffer

-

Test compound (this compound derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add a mixture of PIP2 and ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the PI3K activity.

-

Data Analysis: Plot the percentage of PI3K inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Modulation of CRAC Channels

Certain derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for the activation of immune cells, such as T lymphocytes, and their dysregulation is implicated in various inflammatory and autoimmune diseases.

Mechanism of Action: CRAC Channel Inhibition

CRAC channels are highly selective calcium channels located in the plasma membrane of immune cells. Their activation is a key event in store-operated calcium entry (SOCE), a process triggered by the depletion of calcium from the endoplasmic reticulum (ER). The molecular components of the CRAC channel are the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1.

Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1 channels, leading to a sustained influx of calcium into the cell. This rise in intracellular calcium activates downstream signaling pathways, including the calcineurin-NFAT pathway, which is essential for the transcription of pro-inflammatory cytokines.

This compound derivatives can act as CRAC channel inhibitors, blocking the influx of calcium through the Orai1 pore. This inhibition prevents the activation of downstream signaling pathways, thereby suppressing immune cell activation and the production of inflammatory mediators.

Quantitative Data: CRAC Channel Inhibition

The inhibitory potency of pyrazole derivatives on CRAC channels is determined by measuring their effect on store-operated calcium entry.

| Derivative/Compound | Cell Line | Assay | IC50 | Reference |

| BTP2 (a pyrazole derivative) | Jurkat T cells | Thapsigargin-induced Ca2+ influx | 100 nM | [3] |

| BTP2 | Human T cells | CRAC channel inhibition | ~10 nM | [3] |

| Synta 66 | RBL cells | ICRAC inhibition | 1.4 µM | [3] |

Experimental Protocol: CRAC Channel Activity Assay using a FlexStation 3

This protocol describes a method to measure the inhibition of CRAC channels in a cell-based assay using a fluorescence plate reader.

Objective: To determine the IC50 of a test compound for CRAC channel inhibition.

Materials:

-

Rat Basophilic Leukemia (RBL) or Jurkat T cells

-

Calcium-free buffer

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 6)

-

Thapsigargin (ER Ca2+-ATPase inhibitor)

-

Test compound (this compound derivative)

-

FlexStation 3 or equivalent fluorescence plate reader

Procedure:

-

Cell Seeding: Seed RBL or Jurkat cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.

-

Compound Preparation: Prepare a serial dilution of the test compound in calcium-free buffer containing thapsigargin. Thapsigargin is used to deplete the ER calcium stores and thereby activate the CRAC channels.

-

Assay Protocol on FlexStation 3:

-

Place the cell plate in the FlexStation 3 reader.

-

Add the compound/thapsigargin solution to the wells.

-

Monitor the baseline fluorescence for a short period.

-

Inject a calcium-containing solution into the wells to initiate calcium influx through the activated CRAC channels.

-

Record the fluorescence signal over time. The increase in fluorescence corresponds to the influx of calcium.

-

-

Data Analysis: Calculate the rate or peak of the calcium influx for each compound concentration. Plot the percentage of inhibition of calcium influx against the logarithm of the compound concentration to determine the IC50 value.

Neuroprotective Effects: Modulation of Neuroinflammation

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, potentially through the modulation of neuroinflammatory processes. Neuroinflammation, characterized by the activation of glial cells such as microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases.

Proposed Mechanism of Action

In the central nervous system, microglia are the resident immune cells. When activated by inflammatory stimuli, such as lipopolysaccharide (LPS), they release a variety of pro-inflammatory and neurotoxic factors, including cytokines, chemokines, and reactive oxygen species. These factors can lead to neuronal damage and death.

It is hypothesized that this compound derivatives may exert their neuroprotective effects by suppressing the activation of microglia, thereby reducing the production of these harmful mediators. The precise molecular targets within the microglial activation pathways are an active area of investigation.

Experimental Protocol: In Vitro Neuroprotection Assay

The following protocol describes a co-culture model to assess the neuroprotective effects of test compounds against microglia-mediated neurotoxicity.

Objective: To evaluate the ability of a test compound to protect neurons from damage induced by activated microglia-like cells.

Materials:

-

Human monocytic cell line (e.g., THP-1, as a model for microglia)

-

Human neuroblastoma cell line (e.g., SH-SY5Y, as a model for neurons)

-

Cell culture media and supplements

-

Lipopolysaccharide (LPS) for microglial activation

-

Test compound (this compound derivative)

-

MTT or other cell viability assay reagents

Procedure:

-

Microglia-like Cell Culture and Treatment:

-

Culture THP-1 cells and differentiate them into a macrophage-like state (e.g., using PMA).

-

Treat the differentiated THP-1 cells with the test compound at various concentrations.

-

After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response.

-

-

Collection of Conditioned Media:

-

After a suitable incubation period (e.g., 24 hours), collect the culture supernatant (conditioned media) from the treated and untreated THP-1 cells. This media will contain the factors released by the microglia-like cells.

-

-

Neuronal Cell Culture and Treatment:

-

Culture SH-SY5Y neuronal cells in a separate 96-well plate.

-

Remove the existing media from the neuronal cells and replace it with the collected conditioned media from the THP-1 cells.

-

-

Assessment of Neuronal Viability:

-

Incubate the neuronal cells with the conditioned media for a defined period (e.g., 48-72 hours).

-

Measure the viability of the neuronal cells using a standard cell viability assay (e.g., MTT assay). A higher viability in the presence of the test compound indicates a neuroprotective effect.

-

-

Data Analysis:

-

Calculate the percentage of neuronal protection for each concentration of the test compound compared to the control (neurons treated with conditioned media from LPS-stimulated microglia without the compound).

-

Determine the EC50 (half-maximal effective concentration) for the neuroprotective effect.

-

Conclusion

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. Their ability to target fundamental cellular processes such as cell signaling, ion homeostasis, and inflammation underscores their therapeutic potential. The mechanisms of action, primarily through the inhibition of the PI3K/Akt pathway and CRAC channels, provide a solid foundation for their development as antitumor and anti-inflammatory agents. Furthermore, their potential to modulate neuroinflammation opens up new avenues for the treatment of neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and optimization of these versatile compounds, paving the way for the development of novel and effective therapies.

References

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-3-amine (CAS: 35100-92-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazol-3-amine, a versatile pyrazole derivative used in organic synthesis and drug development. The document covers its core physicochemical properties, safety and handling protocols, experimental procedures, and known biological activities, presenting data in a structured format for ease of reference.

Core Physicochemical Properties

This compound, also known as 3-Amino-1,5-dimethylpyrazole, is a yellow solid organic compound.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 35100-92-6 | [2][3] |

| Molecular Formula | C₅H₉N₃ | [1][3][4] |

| Molecular Weight | 111.15 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 235 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

| Flash Point | 96 °C | [1] |

| pKa | 4.17 ± 0.11 (Predicted) | [1] |

| Storage Temperature | 2-8°C (Protect from light) | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Adherence to the following safety protocols is mandatory.

| Hazard Category | GHS Classification & Precautionary Statements | Reference |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [2] |

| Signal Word | Warning | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| First Aid (Skin) | Immediately wash with water and soap and rinse thoroughly. | [2] |

| First Aid (Eyes) | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. | [2] |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |

| First Aid (Ingestion) | Clean mouth with water and drink afterwards plenty of water. If symptoms persist consult doctor. | [2] |

| Fire Fighting | Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher. Wear self-contained breathing apparatus. | [2] |

| Accidental Release | Do not discharge into drains or rivers. | [2] |

Experimental Protocols

The following sections detail common experimental procedures associated with the synthesis and analysis of pyrazole derivatives.

3.1. General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole compounds often involves the cyclization of appropriate precursors. A common and established method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve the selected 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).[5][6]

-

Catalysis: Introduce a catalytic amount of an appropriate catalyst if required.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or heated to 85°C) for a duration determined by reaction progress.[7]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, the reaction mixture is worked up. This may involve filtering the catalyst and evaporating the solvent under reduced pressure.[6]

-

Purification: The crude product is then purified, typically by column chromatography over silica gel, to yield the final pyrazole derivative.[5][6]

Below is a workflow diagram illustrating this general process.

3.2. Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques. Commercial suppliers provide data from methods including NMR, HPLC, and LC-MS to verify the compound's structure and purity.[8][9]

Biological Activity and Applications in Drug Development

This compound serves as a key intermediate and structural motif in the development of new therapeutic agents due to its versatile biological properties.[5]

4.1. Antitumor Activity

Derivatives of this compound have shown potential as antitumor agents.[5] A primary mechanism of action involves the inhibition of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] By inhibiting the PI3K/Akt/mTOR pathway, these compounds can effectively reduce tumor cell proliferation.[5]

The diagram below illustrates the inhibitory action on the PI3K signaling pathway.

4.2. Anti-inflammatory Properties

Certain derivatives of this compound have been identified as inhibitors of calcium release-activated calcium (CRAC) channels.[5] This mechanism is significant for modulating intracellular calcium signaling, which plays a crucial role in the inflammatory response. By inhibiting these channels, the compounds can potentially mitigate the effects of chronic inflammatory conditions such as rheumatoid arthritis.[5]

4.3. Other Biological Activities

The broader pyrazole scaffold is known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antioxidant effects.[10][11][12] While specific studies on this compound are focused, the pyrazole nucleus is a privileged structure in medicinal chemistry, suggesting a wide range of potential therapeutic applications.[12]

References

- 1. 3-AMINO-1,5-DIMETHYLPYRAZOLE CAS#: 35100-92-6 [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. scbt.com [scbt.com]

- 4. appretech.com [appretech.com]

- 5. This compound hydrochloride | 1431965-39-7 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 35100-92-6|this compound|BLD Pharm [bldpharm.com]

- 9. 35100-92-6|this compound| Ambeed [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in substituted 3-aminopyrazoles

An In-Depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-aminopyrazoles, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development efforts.

The Annular Tautomerism of 3-Aminopyrazoles

The fundamental tautomeric relationship in 3(5)-aminopyrazoles involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[1][2] This process, known as annular prototropic tautomerism, results in two distinct isomers: 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP).[1][2]

While side-chain tautomerism could theoretically produce imino forms, experimental and computational studies overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[3] The interconversion between the 3AP and 5AP forms is typically a rapid and reversible process, leading to a dynamic equilibrium in solution.[2]

Figure 1: Annular Tautomeric Equilibrium in 3(5)-Aminopyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is dictated by a subtle interplay of electronic effects from substituents, the nature of the solvent, and intermolecular interactions, particularly in the solid state.

Substituent Effects

The electronic character of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The general principle is that the N-H proton prefers to be adjacent to the more electron-rich ring nitrogen.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl groups donate electron density to the ring. This increases the basicity of the adjacent nitrogen (N2), stabilizing the proton at the N1 position. Consequently, EDGs favor the 3-amino tautomer .[1]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) pull electron density from the ring. This makes the N2 nitrogen less basic, thereby favoring the proton's location on N2. Therefore, EWGs shift the equilibrium towards the 5-amino tautomer .[4][5]

This relationship has been confirmed in various studies. For instance, 4-cyano and 4-thiocyanato-3(5)-aminopyrazoles exist preferentially as the 5-amino tautomers in solution, whereas the 4-methoxy analog is predominantly found as the 3-amino tautomer.[4] Similarly, for 3(5)-amino-5(3)-arylpyrazoles, an electron-withdrawing nitro group on the aryl ring stabilizes the 5-amino tautomer in the solid state.[5]

Figure 2: Influence of Substituents on Tautomeric Preference.

Solvent Effects

The surrounding solvent medium can significantly alter the tautomeric ratio by preferentially solvating one tautomer over the other. Key solvent properties include polarity and hydrogen-bonding capability. A rare case of slow annular prototropic tautomerism on the NMR time scale has been observed for 4-substituted 3(5)-aminopyrazoles in DMSO-d₆, allowing for the direct detection of signals from both the 3-amino and 5-amino tautomers.[4] Ab initio calculations incorporating the polarizable continuum model (PCM) have shown that the relative stability of the more polar 5-amino tautomer increases when moving from the gas phase to a polar solvent like DMSO.[4]

Solid-State Effects

In the solid state, the tautomeric equilibrium is "frozen" into a single, energetically preferred form, which is dictated by crystal packing forces and intermolecular hydrogen-bonding networks.[4][6] X-ray crystallography is the definitive technique for determining the tautomeric structure in a crystal.[5][6] Studies have revealed diverse behaviors:

-

4-Substituted 3(5)-aminopyrazoles were found to exist exclusively as the 3-amino tautomers in the solid state.[4]

-

For a series of 3(5)-amino-5(3)-arylpyrazoles, the solid-state structure depended on the aryl substituent. Compounds with H, OCH₃, and Cl adopted the 3-amino form, the NO₂-substituted analog adopted the 5-amino form, and the Br-substituted compound crystallized with both tautomers present in a 1:1 ratio.[5]

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the tautomeric preference is crucial for predictive modeling and understanding structure-activity relationships. This is achieved through both experimental measurements and theoretical calculations.

Table 1: Calculated Energy Differences for Unsubstituted 3(5)-Aminopyrazole

| Method/Basis Set | Phase | More Stable Tautomer | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |

| DFT (B3LYP)/6-311++G(d,p) | Gas | 3-Amino (3AP) | 10.7 | 9.8 | [1] |

Table 2: Experimentally Observed Tautomeric Ratios in Solution

| Compound | Solvent | Tautomer Ratio (% 3AP : % 5AP) | Method | Reference |

| Unsubstituted 3(5)-aminopyrazole | Aqueous (25 °C) | ~75 : ~25 | pKa/Basicity Data | [3] |

| 4-Cyano-3(5)-aminopyrazole | DMSO-d₆ | 5-Amino is preferential | ¹H, ¹³C NMR | [4] |

| 4-Thiocyanato-3(5)-aminopyrazole | DMSO-d₆ | 5-Amino is preferential | ¹H, ¹³C NMR | [4] |

| 4-Methoxy-3(5)-aminopyrazole | DMSO-d₆ | 3-Amino is preferential | ¹H, ¹³C NMR | [4] |

Methodologies for Tautomerism Investigation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is required for a thorough investigation of tautomerism.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring carbons (¹³C NMR) and protons (¹H NMR) are highly sensitive to the electronic environment, which differs significantly between tautomers.[3][4]

-

Protocol:

-

Sample Preparation: Dissolve the substituted aminopyrazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. For systems in fast exchange, averaged signals are observed. For systems in slow exchange (often achievable at low temperatures or in specific solvents like DMSO-d₆), distinct signals for each tautomer can be resolved.[4]

-

Analysis: In the case of slow exchange, the tautomeric ratio (KT) is determined by integrating the corresponding signals for each form.[7] The ¹³C chemical shifts of C3 and C5 are particularly informative for assigning the major tautomer.[3]

-

-

-

X-ray Crystallography:

-

Principle: Provides unambiguous structural determination of the tautomeric form present in the solid state by mapping electron density to reveal atomic positions and connectivity.[6][8]

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solution.[8]

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The positions of hydrogen atoms, particularly the one on the pyrazole ring nitrogen, are located to definitively identify the tautomer.[6]

-

-

Computational Protocols

-

Density Functional Theory (DFT) Calculations:

-

Principle: Quantum chemical calculations are used to predict the relative stabilities (energies) of the tautomers, supporting experimental findings and providing insight into the underlying electronic factors.[1][9]

-

Protocol:

-

Structure Optimization: The geometries of both the 3AP and 5AP tautomers are optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] A vibrational frequency analysis is performed to confirm that the structures are true energy minima.[9]

-

Energy Calculation: The electronic and Gibbs free energies (ΔE and ΔG) are calculated for each optimized tautomer. The difference in these values indicates their relative stability.[1]

-

Solvent Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent.[4][10]

-

-

Figure 3: General Workflow for Investigating Tautomerism.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of substituted 3-aminopyrazoles is a finely balanced interplay of substituent electronics, solvent effects, and solid-state interactions. While the 3-amino tautomer is often favored for the parent compound, this preference can be readily modulated or even reversed by the strategic placement of electron-donating or electron-withdrawing groups. For drug development professionals, a thorough understanding of this phenomenon is critical. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding profile, shape, and polarity, thereby directly impacting its ability to bind to a biological target. Furthermore, since reactivity is tautomer-dependent, knowledge of the equilibrium is essential for designing regioselective synthetic routes to more complex heterocyclic systems. The integrated experimental and computational workflow detailed in this guide provides a robust framework for characterizing and predicting the tautomeric behavior of novel 3-aminopyrazole derivatives, facilitating more informed and efficient drug discovery and development programs.

References

- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 10. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) : Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Physicochemical Properties of 1,5-dimethyl-1H-pyrazol-3-amine: A Core Technical Summary

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental characteristics of chemical compounds is paramount. This technical guide provides a focused summary of the core physicochemical properties of 1,5-dimethyl-1H-pyrazol-3-amine, a molecule of interest in various research domains.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and molecular weight, which are crucial for all stoichiometric calculations and experimental designs.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [1][2] |

| Molecular Weight | 111.15 g/mol | [1][3][4] |

Structural and Chemical Identity

To facilitate unambiguous identification and characterization of this compound, the following identifiers are provided.

| Identifier | Value |

| CAS Number | 35100-92-6 |

| IUPAC Name | This compound |

Logical Relationship of Core Properties

The relationship between the molecular formula and the molecular weight is a fundamental concept in chemistry, directly derived from the atomic weights of the constituent elements.

Caption: Workflow for calculating the molecular weight from the molecular formula.

References

Safety and handling precautions for 1,5-dimethyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Safety and Handling of 1,5-dimethyl-1H-pyrazol-3-amine

This guide provides comprehensive safety and handling information for this compound (CAS No. 35100-92-6), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents[1].

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation. The available safety data sheets (SDS) indicate that the compound is harmful and requires careful handling to avoid adverse health effects.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious eye irritation | Category 2 | H319: Causes serious eye irritation[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 35100-92-6 | [1][2] |

| Molecular Formula | C₅H₉N₃ | [1][4] |

| Molecular Weight | 111.15 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Melting Point | 65-68°C | [1] |

| Boiling Point | 234.7°C at 760 mmHg |[1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. This involves using the substance in designated areas with appropriate engineering controls and following established protocols from receipt to disposal.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

|---|---|

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing[2]. Do not breathe dust. Do not get in eyes, on skin, or on clothing[2]. Use in a well-ventilated area or under a chemical fume hood[2]. Wash hands and exposed skin thoroughly after handling[2]. |

| Storage | Keep container tightly sealed in a cool, well-ventilated area[2]. Recommended storage temperature is 2-8°C[1][2]. Protect from light and moisture[1][7]. Store away from incompatible materials and sources of ignition[2]. |

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound in a laboratory setting.

Exposure Control and Personal Protection

A multi-layered approach is necessary to control exposure, starting with engineering controls and supplemented by administrative controls and personal protective equipment (PPE).

Hazard Management Approach

The logical process for mitigating risks associated with hazardous chemicals follows a well-defined hierarchy of controls.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Safety glasses with side-shields or goggles[2]. |

| Skin Protection | Protective gloves (e.g., nitrile rubber), and a lab coat. Ensure gloves are inspected prior to use and changed frequently[2]. |

| Respiratory Protection | Not required under normal conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA approved respirator[8]. |

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands before breaks and immediately after handling the product[9]. |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Protocol for Accidental Exposure

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[2]. |

| Skin Contact | Immediately wash with plenty of soap and water and rinse thoroughly. Remove contaminated clothing[2]. |

| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor[2]. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. If symptoms persist, consult a doctor[2]. |

Protocol for Spills and Releases

For accidental spills, ensure personal protection before cleanup. Do not discharge into drains or rivers[2]. Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Dispose of contaminated material as waste according to established protocols[2].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide[2].

-

Specific Hazards: During combustion, the substance may emit irritant fumes and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8][9].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing[2].

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal, recommended storage conditions[9].

-

Conditions to Avoid: Avoid exposure to direct sunlight, heat, and moisture, which may cause degradation[2][7].

-

Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides[8][9].

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides[8][9].

-

Hazardous Reactions: No hazardous polymerization is expected to occur[9].

Toxicological Information

The toxicological properties of this compound have not been fully investigated[9]. The available data classifies it as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation[2][3]. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity[2][8].

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous. Do not dispose of it via household waste or drains[2][8]. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. This compound [myskinrecipes.com]

- 2. scribd.com [scribd.com]

- 3. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 1431965-39-7 | Benchchem [benchchem.com]

- 6. 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide on the Reactivity of the Amino Group in 1,5-dimethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 1,5-dimethyl-1H-pyrazol-3-amine, a key building block in medicinal chemistry. The document details the synthetic routes to this compound and explores the diverse chemical transformations of its amino group, including acylation, alkylation, and diazotization. Experimental protocols for key reactions are provided, along with quantitative data on reaction conditions and yields. Furthermore, this guide elucidates the role of this compound derivatives as modulators of significant signaling pathways, such as the PI3K/Akt and CRAC channel pathways, which are critical in various disease states. Visual representations of reaction mechanisms, experimental workflows, and signaling pathways are included to facilitate a deeper understanding of the chemistry and biological relevance of this versatile scaffold.

Introduction

This compound is a heterocyclic amine that has garnered significant attention in the field of drug discovery and development. Its substituted pyrazole core is a prevalent motif in a wide array of biologically active compounds. The presence of a reactive primary amino group at the 3-position, coupled with the methylation at the 1- and 5-positions, provides a unique platform for chemical diversification, enabling the synthesis of libraries of compounds for biological screening. Derivatives of this compound have shown promise as inhibitors of key cellular targets, including phosphatidylinositol 3-kinase (PI3K) and calcium release-activated calcium (CRAC) channels, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1] This guide aims to provide a detailed exploration of the chemical reactivity of the amino group of this compound and to highlight the biological significance of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a β-ketonitrile with methylhydrazine. A common and efficient method involves the reaction of acetoacetonitrile with methylhydrazine, followed by N-methylation.

Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole ring is a versatile functional handle that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of Schiff bases. Furthermore, the amino group can be converted to a diazonium salt, which can then undergo a range of substitution reactions.

Acylation

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. A notable example is the acetylation using acetic anhydride.

Experimental Protocol: Synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide

Table 1: Acylation Reaction Conditions and Yields

| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Acetic Anhydride | None | Ethanol | Room Temp. | 2 h | 87.4* | [2] |

*Yield reported for the acetylation of 4-aminoantipyrine.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine. For instance, methylation can be performed using methyl iodide or dimethyl sulfate. These reactions can sometimes lead to a mixture of mono- and di-alkylated products, and reaction conditions need to be carefully controlled to achieve the desired selectivity.

Experimental Protocol: Synthesis of 1,5-dimethyl-N-methyl-1H-pyrazol-3-amine

A general procedure for N-methylation of amines involves the use of dimethyl sulfate in the presence of a base like sodium hydride. In a typical setup, the amine is dissolved in a suitable solvent, and sodium hydride is added, followed by the dropwise addition of dimethyl sulfate. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Table 2: Alkylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Temperature |

| Dimethyl Sulfate | Sodium Hydride | THF | Room Temp. |

| Methyl Iodide | NaH | DMF | Room Temp. |

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[3] The resulting diazonium salt is a versatile intermediate that can undergo various transformations.

The diazonium group can be replaced by a halide (Cl, Br) or a cyano group in the presence of a copper(I) salt catalyst. This is known as the Sandmeyer reaction.[4][5][6][7]

Experimental Protocol: Synthesis of 3-chloro-1,5-dimethyl-1H-pyrazole (via Sandmeyer Reaction)

This compound is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite is added dropwise while maintaining the temperature between 0 and 5 °C to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The product, 3-chloro-1,5-dimethyl-1H-pyrazole, can then be extracted and purified. A similar Sandmeyer reaction on 3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile with isoamyl nitrite and CuCl₂ afforded the 3-chloro derivative in 65% yield.[8][9]

The diazonium salt can also act as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, such as a phenol or an aniline derivative, to form an azo compound. This is known as an azo coupling reaction.[10][11]

Experimental Protocol: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt of this compound is added to a cold, alkaline solution of 2-naphthol. The resulting azo dye precipitates from the solution and can be collected by filtration and purified by recrystallization.

Biological Activity of Derivatives and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of important cellular signaling pathways, highlighting their potential as therapeutic agents.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several pyrazole derivatives have been developed as PI3K inhibitors.[2][12][13][14] The pyrazole scaffold can serve as a core structure for designing ATP-competitive inhibitors that bind to the kinase domain of PI3K.

Below is a DOT script for a diagram illustrating the general PI3K/Akt signaling pathway and the point of inhibition by pyrazole derivatives.

Caption: PI3K/Akt signaling pathway and inhibition by pyrazole derivatives.

CRAC Channel Signaling Pathway

Calcium release-activated calcium (CRAC) channels are key players in calcium signaling, particularly in immune cells. They are essential for T-cell activation and cytokine release. Dysregulation of CRAC channels is implicated in inflammatory and autoimmune diseases. Pyrazole derivatives have been identified as potent inhibitors of CRAC channels.[10][15][16] These inhibitors can block the influx of calcium, thereby suppressing the downstream signaling events that lead to an inflammatory response.

Below is a DOT script for a diagram illustrating the general CRAC channel signaling pathway and the point of inhibition by pyrazole derivatives.

Caption: CRAC channel signaling pathway and inhibition by pyrazole derivatives.

Experimental Workflow for Drug Discovery

The discovery of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Below is a DOT script for a diagram illustrating a typical experimental workflow.

Caption: Experimental workflow for pyrazole-based drug discovery.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The reactivity of its amino group allows for the generation of a wide range of derivatives with diverse biological activities. The ability of these derivatives to modulate key signaling pathways, such as the PI3K/Akt and CRAC channel pathways, underscores their therapeutic potential. This guide has provided a comprehensive overview of the chemical reactivity of this important scaffold, along with detailed experimental considerations and insights into the biological relevance of its derivatives. Further exploration of the chemical space around this pyrazole core holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 15. Novel pyrazole inhibitors for discrimination between receptor-operated and store-operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The 1,5-dimethyl-1H-pyrazol-3-amine Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1,5-dimethyl-1H-pyrazol-3-amine scaffold in modern drug discovery. This versatile heterocyclic motif has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents. Its structural features allow for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications of the this compound Scaffold

The this compound core is a key building block for a variety of therapeutic agents due to its ability to form critical hydrogen bond interactions with biological targets. Its derivatives have shown significant potential in several therapeutic areas:

-

Oncology: This scaffold is prominently featured in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and components of the MAPK/ERK pathway, all of which are critical in cancer cell proliferation, survival, and metastasis.[1][2]

-

Inflammation and Autoimmune Diseases: The scaffold has been successfully employed in the development of anti-inflammatory agents. Notably, derivatives have been shown to act as inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in the activation of immune cells and the subsequent release of pro-inflammatory cytokines.[3] Additionally, pyrazole-containing compounds have demonstrated efficacy as COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

-

Neurodegenerative Diseases: There is emerging evidence for the neuroprotective effects of pyrazole derivatives. Some compounds are being investigated for their potential to mitigate neuroinflammation, a key process in the pathology of diseases like Alzheimer's and Parkinson's.[6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various derivatives incorporating the pyrazole scaffold.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| P-1 | Aurora-A Kinase | HCT116 | 0.39 | [1] |

| P-1 | Aurora-A Kinase | MCF-7 | 0.46 | [1] |

| P-2 | CDK2 | - | 0.98 | [1] |

| P-3 | Anticancer | A549 | 26 | [1] |

| P-4 | Anticancer | K-562 | 7.31 | [7] |

| P-5 | Anticancer | PC-3 | 5.26 | [7] |

| P-6 | Anticancer | B16F10 | 6.75 | [7] |

| P-7 | Anticancer | MDA-MB-231 | - | [7] |

| P-8 | Anticancer | A2780 | - | [7] |

| P-9 | Anticancer | NUGC | - | [7] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| PI-1 | COX-2 | In vitro COX inhibition | 0.26 | [5] |

| PI-2 | COX-2 | In vitro COX inhibition | 0.039 | [4] |

| PI-3 | 5-LOX | In vitro 5-LOX inhibition | 1.78 | [8] |

| PI-4 | p38 MAPK | In vitro p38 MAPK inhibition | - | [5] |

Experimental Protocols

General Synthesis of N-Substituted-1,5-dimethyl-1H-pyrazol-3-amine Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound, a common step in the development of kinase inhibitors.

Workflow for Synthesis

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehyde

-

Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of pyrazole derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Workflow for ADP-Glo™ Kinase Assay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

-

Target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP and ADP for standard curve

-

-

Kinase reaction buffer

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compounds in kinase reaction buffer. Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the test compound or vehicle (DMSO).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.

Workflow for MTT Assay

Caption: General workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solubilizing agent

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

PI3K/AKT Signaling Pathway

Derivatives of this compound have been developed as inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer cell growth and survival.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazole-based compounds.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling route in cancer that has been targeted by pyrazole-based inhibitors.

Caption: The MAPK/ERK signaling cascade and a potential point of inhibition by pyrazole derivatives.

CRAC Channel Signaling in T-Cells

Pyrazole derivatives have been investigated as inhibitors of CRAC channels, which are crucial for T-cell activation and inflammatory responses.

Caption: The CRAC channel signaling pathway in T-cells and its inhibition by pyrazole-based compounds.

References

- 1. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. worldwide.promega.com [worldwide.promega.com]

Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine

Application Note: The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry and drug discovery, owing to their diverse biological activities, including their role as kinase inhibitors for cancer therapy.[1][2] This protocol details a robust and widely applicable method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from 1,5-dimethyl-1H-pyrazol-3-amine. The described procedure is based on the classical and efficient cyclocondensation reaction with a β-dicarbonyl compound.[1][3]

This methodology is of significant interest to researchers and scientists in organic synthesis and drug development. The straightforward nature of the reaction, coupled with the potential for high yields, makes it an attractive route for accessing a library of substituted pyrazolo[1,5-a]pyrimidines for further biological evaluation. The protocol provided herein is a generalized procedure that can be adapted and optimized for various substituted β-dicarbonyl compounds to generate a diverse range of target molecules.

Experimental Protocol

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via the cyclocondensation of this compound with a β-dicarbonyl compound.

Materials:

-

This compound

-

β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Glacial Acetic Acid (solvent)

-

Sulfuric Acid (catalyst, optional)

-

Ethanol

-

Ice-water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add the β-dicarbonyl compound (1.0-1.2 eq). If a catalyst is required to enhance the reaction rate, a catalytic amount of sulfuric acid can be carefully added.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 120 °C) for a period ranging from 2 to 8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cooled mixture is then poured into ice-water, which will cause the crude product to precipitate.[5]

-